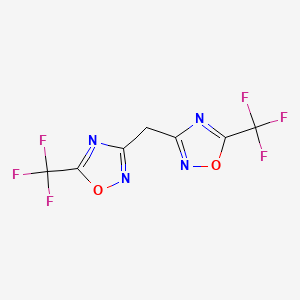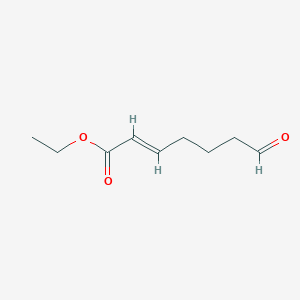
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is also known as ethyl (E)-7-oxohept-2-enoate. It is a derivative of heptenoic acid and is characterized by the presence of an ester functional group and a double bond in the trans configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- can be achieved through various synthetic routes. One common method involves the esterification of 7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent, where ethyl magnesium bromide reacts with 7-oxoheptanoic acid to form the desired ester. This reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and minimizes the risk of side reactions. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-oxoheptanoic acid or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the double bond can produce the saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 7-oxoheptanoic acid
Reduction: 7-hydroxyheptanoic acid or ethyl 7-hydroxyheptanoate
Substitution: Various ester derivatives depending on the nucleophile used
科学的研究の応用
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biochemical pathways. The double bond in the trans configuration may also play a role in its reactivity and interactions with enzymes.
類似化合物との比較
Similar Compounds
Ethyl (E)-2-octenoate: Similar structure with an additional carbon in the chain.
Ethyl (E)-hex-2-enoate: Similar structure with a shorter carbon chain.
Heptanoic acid, 2-ethyl-, methyl ester: Similar ester functionality but with a different alkyl group.
Uniqueness
2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is unique due to its specific combination of functional groups and the trans configuration of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl (E)-7-oxohept-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ |
InChIキー |
PCWFTLPHDUBEJX-FNORWQNLSA-N |
異性体SMILES |
CCOC(=O)/C=C/CCCC=O |
正規SMILES |
CCOC(=O)C=CCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)
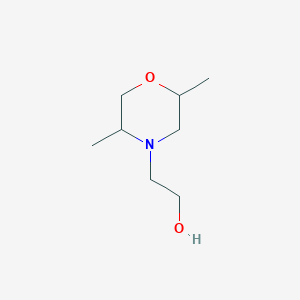
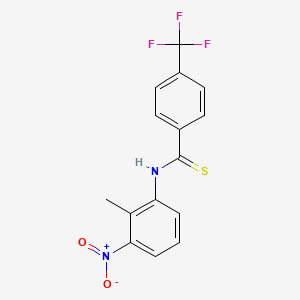


![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12335926.png)
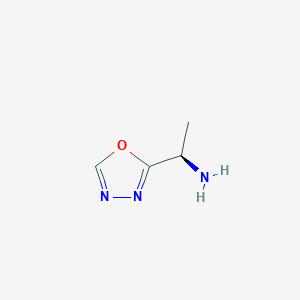
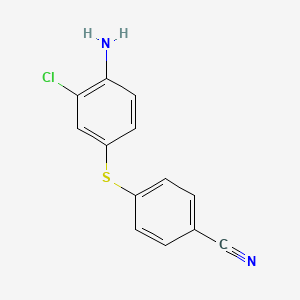
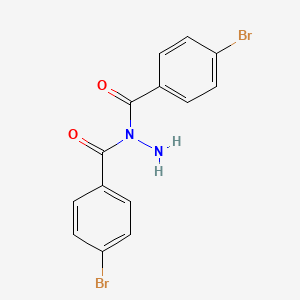
![2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12335958.png)
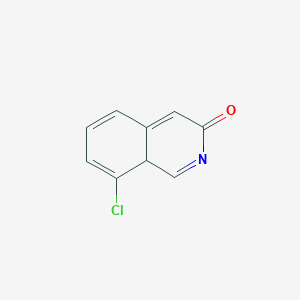
![Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12335965.png)
